![molecular formula C10H14N2O2 B2960425 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one CAS No. 1698729-14-4](/img/structure/B2960425.png)
4-But-2-ynoyl-3,3-dimethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-But-2-ynoyl-3,3-dimethylpiperazin-2-one is a chemical compound with the CAS Number: 1698729-14-4 . It has a molecular weight of 194.23 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The Inchi Code for 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one is 1S/C10H14N2O2/c1-4-5-8(13)12-7-6-11-9(14)10(12,2)3/h6-7H2,1-3H3,(H,11,14) .Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents and Alpha-Adrenoceptor Antagonists
Research into 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, similar in complexity to 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, has explored their potential as alpha 1-adrenoceptor antagonists. These compounds were synthesized and evaluated for their binding affinity and antihypertensive activity, although they did not show significant efficacy as antihypertensive agents in rats. The study provides insights into the structural requirements for binding to alpha 1-adrenoceptors and the pharmacophore necessary for antihypertensive activity (Bordner et al., 1988).
Alpha(2C)-Adrenoceptor Antagonists
Another study focused on the synthesis and evaluation of 4-aminoquinolines for their selectivity and potency against the alpha(2C)-adrenoceptor. The research highlighted the importance of substitutions in specific positions of the quinoline ring, contributing to the antagonist potency and selectivity. This investigation into the structure-activity relationship (SAR) helps in understanding how similar compounds can be designed for targeted receptor antagonism (Höglund et al., 2006).
Amide Hydrolysis in Drug Metabolism
A study on GDC-0834, a Bruton's tyrosine kinase inhibitor, revealed significant species differences in amide hydrolysis, leading to the formation of an inactive metabolite. Understanding the metabolic pathways and species-specific differences in drug metabolism is crucial for drug development and can guide the design of more stable and effective therapeutic agents (Liu et al., 2011).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, which share structural similarities with 4-But-2-ynoyl-3,3-dimethylpiperazin-2-one, investigated their potential as corrosion inhibitors. By examining the electronic properties and reactive sites of these compounds, the research provides insights into their inhibitory efficiencies and mechanisms of action, which is valuable in material science and engineering applications (Wang et al., 2006).
Antimicrobial Agents
Research into 7-(4-hydroxypiperazin-1-yl)quinolones demonstrated their metabolism into active piperazinyl derivatives with antimicrobial properties. Such studies are pivotal in the development of new antimicrobial agents and understanding the metabolic activation of prodrugs (Uno et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-but-2-ynoyl-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-5-8(13)12-7-6-11-9(14)10(12,2)3/h6-7H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZIUOFUDECHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCNC(=O)C1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-But-2-ynoyl-3,3-dimethylpiperazin-2-one | |
CAS RN |
1698729-14-4 |
Source
|
Record name | 4-(but-2-ynoyl)-3,3-dimethylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.